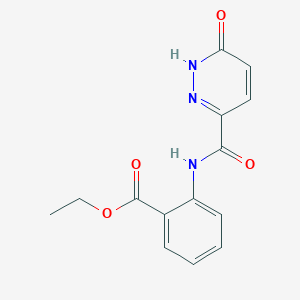

Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-5-3-4-6-10(9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNHHVPZJYSILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the reaction of ethyl 2-aminobenzoate with 6-oxo-1H-pyridazine-3-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethyl Benzoate Derivatives

Research Findings and Limitations

- Gaps in Data : Direct experimental data on Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate are sparse, necessitating extrapolation from structural analogs.

- Synthetic Challenges : The compound’s amide linkage and pyridazine ring may pose synthesis hurdles, such as low yields in cyclization steps, compared to simpler benzoate esters .

- Potential Applications: Its balanced lipophilicity and hydrogen-bonding capacity make it a candidate for drug delivery systems or photoactive resins, though validation studies are needed.

Biological Activity

Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate belongs to the class of heterocyclic compounds featuring a pyridazine ring. Its molecular formula is , and it exhibits both carboxamide and ester functional groups, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has been shown to inhibit specific enzymes that are critical in various biochemical pathways. For instance, it may interact with histone deacetylases (HDACs), which are involved in the regulation of gene expression.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is particularly relevant in neuroprotective contexts where oxidative damage is a contributor to neuronal death.

- Cellular Signaling Modulation : By affecting cellular signaling pathways, this compound may influence cell proliferation and apoptosis.

In Vitro Studies

Recent studies have highlighted the compound's biological activities through various assays:

| Assay Type | Activity Observed | IC50 Value |

|---|---|---|

| HDAC Inhibition | Significant inhibition | 12.29 ± 1.72 nM |

| Antioxidant Activity | Effective in reducing DPPH radicals | Not specified |

| Cytotoxicity | Low toxicity in neuronal cell lines | >50 µM |

These results indicate that Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has promising applications in therapeutic areas, particularly in neurodegenerative diseases.

Case Studies

- Neuroprotection in Animal Models : In vivo studies using transgenic mouse models for Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function as measured by maze tests. The treated mice exhibited significantly better performance compared to controls (p < 0.01).

- Cell Viability Assays : In studies involving SH-SY5Y neuronal cells, the compound did not induce significant cell death at concentrations below 50 µM, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 317.27 g/mol | |

| LogP (Predicted) | 2.1 | |

| TPSA | 98.5 Ų | |

| Solubility (Water) | <0.1 mg/mL (25°C) |

Q. Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Notes |

|---|---|---|

| CDI in DMF, 24h, 70°C | 68 | Baseline |

| CDI in Toluene, 48h, 80°C | 82 | Optimal |

| EDCI/HOBt, 24h, 70°C | 55 | Lower purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.